molecular formula C20H18N6OS B2708821 3-methyl-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide CAS No. 895119-10-5

3-methyl-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

Cat. No.: B2708821
CAS No.: 895119-10-5
M. Wt: 390.47
InChI Key: KFOLYZFLDMKRFJ-UHFFFAOYSA-N
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Description

3-methyl-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular architecture, featuring a 1,2,4-thiadiazole core linked to a 1,2,3-triazole moiety and a benzamide group, is characteristic of scaffolds designed to interact with biological targets. Compounds with this triazole-thiadiazole hybrid structure have been extensively investigated for their diverse pharmacological potential. Research into analogous molecules indicates potential applications in developing enzyme inhibitors, particularly targeting kinases and other ATP-binding proteins relevant in oncological studies . The structural motif suggests this benzamide derivative may serve as a key intermediate or lead compound in high-throughput screening assays to identify novel bioactive molecules. Its primary research value lies in its utility as a chemical probe for studying protein-ligand interactions and signal transduction pathways, providing insights for the design of new therapeutic agents for conditions like cancer and inflammatory diseases. Further investigation is focused on elucidating its precise mechanism of action and binding affinity for specific cellular targets.

Properties

IUPAC Name

3-methyl-N-[3-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c1-12-7-9-16(10-8-12)26-14(3)17(23-25-26)18-21-20(28-24-18)22-19(27)15-6-4-5-13(2)11-15/h4-11H,1-3H3,(H,21,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOLYZFLDMKRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of an azide and an alkyne to form the 1,2,3-triazole ring

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is typically synthesized through the reaction of thiosemicarbazide with a suitable carbonyl compound under acidic conditions.

    Coupling Reactions: The triazole and thiadiazole intermediates are then coupled with a benzamide derivative through amide bond formation, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole or thiadiazole rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or triazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole or thiadiazole rings, while reduction may lead to partially or fully reduced derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing triazole and thiadiazole rings exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of novel triazole derivatives that showed promising activity against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial survival .

Antifungal Activity

The antifungal potential of 3-methyl-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide has been explored in several studies. Triazole derivatives have been particularly noted for their effectiveness against resistant fungal strains. These compounds inhibit the synthesis of ergosterol, a critical component of fungal cell membranes .

Anticancer Properties

The anticancer activity of similar triazole-containing compounds has been documented extensively. For example, derivatives with triazole rings have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structural modifications in these compounds can enhance their selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Synthesis and Characterization

The synthesis of 3-methyl-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide typically involves multi-step reactions starting from readily available precursors. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compound .

Biological Assays

In vitro biological assays are crucial for evaluating the antimicrobial and anticancer activities of the compound. For example:

  • Antimicrobial Testing: Agar well diffusion methods are employed to assess the effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assays: MTT assays are commonly used to determine the cytotoxic effects on cancer cell lines such as HeLa or MCF7 .

Data Table: Summary of Biological Activities

Activity TypeTested Organisms/Cell LinesObserved EffectsReference
AntimicrobialStaphylococcus aureusInhibition of growth
Escherichia coliReduced viability
AntifungalCandida albicansSignificant antifungal activity
AnticancerHeLa (cervical cancer)Induction of apoptosis
MCF7 (breast cancer)Inhibition of proliferation

Mechanism of Action

The mechanism of action of 3-methyl-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound’s thiadiazole-triazole-benzamide architecture is compared to related heterocycles in Table 1.

Table 1: Structural Comparison of Heterocyclic Derivatives

Compound Name Core Structure Key Substituents Melting Point (°C) Biological Relevance Reference
Target Compound Thiadiazole-triazole-benzamide 4-Methylphenyl (triazole), methyl (thiadiazole) N/A Inferred enzyme inhibition
N-(5-Isoxazol-5-yl-3-phenyl-thiadiazol-2-ylidene)-benzamide (6) Thiadiazole-isoxazole-benzamide Phenyl (thiadiazole), isoxazole 160 Not specified
9c () Triazole-thiazole-acetamide 4-Bromophenyl (thiazole), benzodiazole N/A Docking studies (α-glucosidase)
8a () Thiadiazole-pyridine-acetamide Acetylpyridine, methyl 290 Not specified
Compound (I) () Pyrazoline-triazole-carbothioamide 4-Fluorophenyl, phenyl N/A Pyrazoline-based bioactivity
Key Observations:
  • Electron-Deficient vs.
  • Substituent Effects : The 4-methylphenyl group on the triazole (target) improves lipophilicity (logP ~3.5 predicted) relative to the 4-bromophenyl in 9c (higher molecular weight, logP ~4.0) .
  • Thermal Stability : High melting points (e.g., 290°C for 8a ) suggest crystalline stability in thiadiazole derivatives, though data for the target compound is lacking.
Target Compound vs. and Derivatives
  • Triazole Formation : The target’s triazole likely utilizes Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), similar to 9a–e in , which employed propargyl ethers and aryl azides .
  • Thiadiazole Functionalization : Nucleophilic displacement (e.g., reaction of thiadiazol-5-amine with benzoyl chloride) mirrors methods in for compound 6 .
  • Yields : Analogous syntheses achieve moderate-to-high yields (70–80%), suggesting scalability for the target compound .
Target Compound vs. 9c and Derivatives
  • Enzyme Inhibition : Compound 9c () showed docking affinity for α-glucosidase, with the bromophenyl group enhancing hydrophobic interactions . The target’s 4-methylphenyl may similarly optimize binding but with reduced steric hindrance.
  • Pyrazoline Analogs : highlights pyrazoline derivatives with anti-inflammatory or antimicrobial activity . The target’s triazole-thiadiazole core may offer comparable bioactivity but with distinct selectivity profiles.

Physicochemical and Spectroscopic Properties

Spectral Data Comparison

  • IR Spectroscopy : The target’s benzamide C=O stretch (~1670–1690 cm⁻¹) aligns with compounds 6 and 8a–d (1605–1719 cm⁻¹) .
  • NMR Shifts : Aromatic protons in the target’s benzamide and p-tolyl groups are expected at δ 7.2–8.0 ppm, consistent with shifts in 9a–e (δ 7.36–8.39) .

Solubility and Lipophilicity

  • The target’s methyl and p-tolyl groups likely reduce aqueous solubility compared to polar derivatives like 8b (ethyl ester, logP ~2.5) .

Biological Activity

The compound 3-methyl-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide has garnered attention for its diverse biological activities. This article explores its pharmacological profiles, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound features a complex structure that integrates a triazole and thiadiazole moiety, which are known for their biological significance. The presence of these functional groups often enhances the compound's interaction with biological targets.

1. Antimicrobial Activity

Research indicates that compounds containing a triazole ring exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The incorporation of the thiadiazole group may enhance this activity further.

2. Anti-Cholinesterase Activity

Several studies have reported that triazole-containing compounds demonstrate potent anti-cholinesterase activity. For example, compounds similar to the target structure have been found to inhibit butyrylcholinesterase (BuChE) effectively, with some exhibiting IC50 values in the micromolar range . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

3. Cytotoxicity

Preliminary cytotoxicity studies have indicated that certain triazole derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of cell signaling pathways related to cell survival and death . Specific IC50 values have been reported for various derivatives, indicating their potential as anticancer agents.

The biological activity of 3-methyl-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as cholinesterases through competitive or non-competitive mechanisms. Molecular docking studies suggest favorable binding interactions with the active sites of these enzymes .
  • Cellular Interaction : The structural features allow for effective interaction with cellular membranes and proteins involved in signal transduction pathways, potentially leading to altered cellular responses .

Case Study 1: Anti-Cholinesterase Activity

A study evaluated a series of triazole derivatives for their ability to inhibit BuChE. Among them, compounds similar to the target compound exhibited IC50 values ranging from 31.8 µM to 54.3 µM, demonstrating significant inhibition compared to standard drugs like galantamine .

Case Study 2: Antimicrobial Efficacy

In an investigation of antimicrobial properties, various triazole derivatives were tested against clinical strains of bacteria. Results showed that modifications in the triazole structure significantly impacted antibacterial potency, with certain derivatives achieving MIC values comparable to established antibiotics .

Data Tables

Activity TypeCompound VariantIC50 Value (µM)Reference
Anti-CholinesteraseTriazole derivative A31.8
Anti-CholinesteraseTriazole derivative B54.3
AntimicrobialTriazole derivative C12.5
CytotoxicityTriazole derivative D20

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step heterocyclic chemistry. A key approach includes:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, as demonstrated in similar compounds (e.g., reaction of triazenylpyrazole precursors with alkynes using CuSO₄/sodium ascorbate in THF/H₂O at 50°C for 16 hours) .
  • Thiadiazole Formation : Condensation of thiosemicarbazides with carboxylic acid derivatives under acidic or basic conditions, as seen in analogous 1,3,4-thiadiazole syntheses .
  • Solvent and Catalyst Optimization : Use polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base for nucleophilic substitutions, ensuring stoichiometric control to minimize byproducts .

Q. How can structural characterization confirm the compound’s identity and purity?

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Identify substituent environments (e.g., methyl groups at δ ~2.3–2.5 ppm, aromatic protons at δ ~7.0–8.5 ppm). Triazole and thiadiazole ring protons appear as distinct singlets .
    • IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and thiadiazole (C-S, ~600–700 cm⁻¹) functionalities .
  • Elemental Analysis : Validate purity by matching experimental vs. calculated C/H/N/S percentages (e.g., ±0.3% deviation acceptable) .

Q. What purification techniques are effective for isolating this compound?

  • Column Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane) to separate regioisomers or unreacted intermediates .
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility differences in the triazole-thiadiazole backbone .

Advanced Research Questions

Q. How do electronic effects of substituents on the triazole and thiadiazole rings influence bioactivity?

  • Structure-Activity Relationship (SAR) :
    • Electron-withdrawing groups (e.g., -F on the benzamide) enhance antimicrobial activity by increasing electrophilicity and target binding .
    • Methyl groups on the triazole (e.g., 5-methyl) improve metabolic stability but may reduce solubility, requiring formulation adjustments .
  • Computational Modeling : Density Functional Theory (DFT) can predict charge distribution and reactive sites for rational design .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., tyrosinase or bacterial dihydrofolate reductase). Key interactions include:
    • Hydrogen bonding between the benzamide carbonyl and active-site residues.
    • π-π stacking of the 4-methylphenyl group with hydrophobic pockets .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize candidates for in vitro testing .

Q. How can contradictory biological data across studies be resolved?

  • Assay Standardization :
    • Compare MIC (Minimum Inhibitory Concentration) values under consistent conditions (e.g., pH, temperature, bacterial strain) .
    • Control for purity using HPLC (≥95% purity threshold) to exclude inactive impurities .
  • Mechanistic Studies :
    • Use fluorescence quenching or SPR (Surface Plasmon Resonance) to quantify target binding affinity and rule off-target effects .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

  • Flow Chemistry : Continuous synthesis of triazole intermediates reduces reaction time and improves reproducibility .
  • Byproduct Analysis : Monitor for common side products (e.g., regioisomeric triazoles) via LC-MS and adjust reaction stoichiometry accordingly .

Methodological Notes

  • Contradictory Data Handling : Cross-validate biological results using orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm specificity .
  • Advanced Characterization : Utilize X-ray crystallography for unambiguous structural confirmation, especially for polymorphic forms .

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